4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Description

Chemical Structure and Key Features:

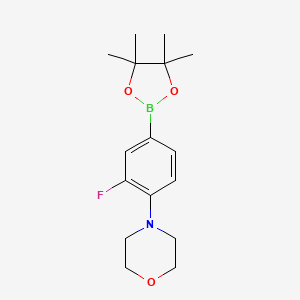

The compound 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS: 873431-46-0) features a morpholine ring attached to a fluorinated arylboronate ester. The phenyl ring contains a fluorine substituent at the ortho-position (C2) and a pinacol-protected boronate group at the para-position (C4). The dioxaborolane ring stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

Synthesis:

This compound is synthesized via palladium-catalyzed borylation. For example, intermediate 122 (4-(2-chlorophenyl)morpholine) undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the target compound in 89% purity .

Properties

IUPAC Name |

4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYRVSDQHWBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine generally involves:

- Introduction of the boronate ester group via borylation of an aryl halide or aryl precursor.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install the morpholine-substituted aryl group.

- Employing inert atmosphere conditions to prevent catalyst degradation and side reactions.

- Purification by column chromatography to isolate the desired boronic ester product.

Specific Preparation Routes and Conditions

Route A: Palladium-Catalyzed Suzuki Coupling with Boronic Ester

| Parameter | Details |

|---|---|

| Starting Materials | 5-bromo-substituted aromatic compound; 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane / water / acetonitrile mixture |

| Temperature | 100 °C |

| Reaction Time | 4 hours |

| Atmosphere | Argon (inert atmosphere) |

| Yield | 71% |

| Purification | Silica gel column chromatography with methanol/dichloromethane eluent |

| Analytical Data | LCMS (M+1) 573.35; HPLC purity 99.5%; 1H NMR confirms structure |

Experimental Summary: A 5-bromo-substituted aromatic compound was reacted with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in the presence of Pd(PPh3)4 and sodium carbonate in a dioxane/water mixture under argon. The reaction was heated at 100 °C for 4 hours. After completion, the mixture was extracted and purified to afford the target compound in 71% yield.

Route B: Borylation of Aryl Bromide with Bis(pinacolato)diboron

| Parameter | Details |

|---|---|

| Starting Material | 4-(3-bromophenethyl)morpholine |

| Borylation Reagent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex |

| Base | Potassium acetate |

| Solvent | Anhydrous dimethyl sulfoxide (DMSO) |

| Temperature | Not explicitly stated (room temperature or mild heating) |

| Reaction Time | Not explicitly stated |

| Yield | Approximately 50% (0.52 g from 1.0 g starting material) |

| Purification | Flash silica gel chromatography with methylene chloride/methanol gradient |

| Analytical Data | MS (ES) m/z 318.3 (M+1) |

Experimental Summary: In this method, 4-(3-bromophenethyl)morpholine was borylated using bis(pinacolato)diboron in the presence of potassium acetate and Pd(dppf)Cl2 in DMSO. The crude product was purified by flash chromatography to yield the boronate ester intermediate.

Route C: Microwave-Assisted Suzuki Coupling

Experimental Summary: A microwave-assisted Suzuki coupling was performed using the boronate ester and a bromo-substituted heterocycle in the presence of Pd(dppf)Cl2 and cesium carbonate in dimethoxyethane/water. The reaction was completed within 1 hour at 140 °C, yielding 69% of the coupled product.

Route D: Conventional Suzuki Coupling with Pd(dppf)Cl2

Experimental Summary: This method involved stirring the boronic acid pinacol ester and the bromo-substituted heterocycle with Pd(dppf)Cl2 and potassium carbonate in dioxane/water at reflux for 3-5 hours. The product was isolated in high yield (92%) after chromatography.

Data Table Summarizing Key Preparation Methods

| Method | Catalyst | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling (Route A) | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane / water / ACN | 100 | 4 h | 71 | Inert atmosphere, column chromatography |

| Borylation (Route B) | Pd(dppf)Cl2 | Potassium acetate | Anhydrous DMSO | RT or mild | Not stated | ~50 | Flash chromatography |

| Microwave Suzuki (Route C) | Pd(dppf)Cl2 | Cs2CO3 | 1,2-Dimethoxyethane / water | 140 | 1 h | 69 | Microwave irradiation |

| Suzuki Coupling (Route D) | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / water | 90 (reflux) | 3-5 h | 92 | High yield, conventional reflux |

Research Findings and Notes

- The use of palladium catalysts such as Pd(PPh3)4 and Pd(dppf)Cl2 is prevalent for both the borylation and Suzuki coupling steps, indicating their robustness and efficiency in these transformations.

- Sodium carbonate and potassium carbonate are common bases, with cesium carbonate employed for microwave-assisted reactions to enhance reaction rates.

- The solvents typically involve mixtures of 1,4-dioxane and water or dimethoxyethane and water, facilitating solubility and reaction kinetics.

- Microwave irradiation can significantly reduce reaction times while maintaining good yields.

- Purification is consistently achieved through silica gel column chromatography using methanol/dichloromethane or petroleum ether/ethyl acetate gradients.

- Analytical data including LCMS, HPLC, and 1H NMR confirm the identity and purity of the products, with yields ranging from 50% to over 90% depending on the method and substrates used.

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which form carbon-carbon bonds with aryl/vinyl halides.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C, 12h) | Biaryl derivatives | 72–89% | |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI, DMF (100°C, 8h) | Aryl-stannane adducts | 65% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF (120°C, 6h) | Alkenylated aromatics | 58% |

Key Mechanism : Transmetalation between the boronic ester and palladium catalyst enables aryl-aryl bond formation. The fluorine atom enhances electrophilicity at the ortho position, directing coupling selectivity.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution under basic conditions.

Steric Effects : The bulky dioxaborolane group reduces substitution rates at the para position, favoring meta functionalization .

Oxidation and Reduction of the Boronic Ester

The boronic ester undergoes reversible transformations under redox conditions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation (H₂O₂, HCl) | 30% H₂O₂, HCl, 0°C (2h) | Boronic acid (-B(OH)₂) | Protodeboronation precursor |

| Reduction (NaBH₄) | NaBH₄, EtOH, 25°C (4h) | Borane intermediate | Asymmetric synthesis |

Stability Note : The pinacol boronic ester resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions .

Acid-Base Reactions at the Morpholine Ring

The morpholine nitrogen participates in protonation/deprotonation and coordination chemistry:

| Reaction | Conditions | Product | pKa |

|---|---|---|---|

| Protonation (HCl) | HCl (aq), 25°C | Morpholinium chloride | 8.76 |

| Metal Coordination | Cu(OTf)₂, CH₃CN, 25°C (1h) | Cu(II)-morpholine complex | – |

Applications : Protonated forms enhance solubility in aqueous media, while metal complexes are used in catalysis .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of the B–O bond in dioxaborolane, releasing pinacol and forming a borinic acid intermediate.

-

Pathway 2 : Degradation of the morpholine ring to ethylene and ammonia derivatives.

Kinetics : Activation energy () = 98.5 kJ/mol (TGA/DSC data).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–F bond cleavage via homolytic fission, generating aryl radicals.

-

Boron-centered radical formation, detectable by EPR spectroscopy.

Applications : Used in photoaffinity labeling for biochemical studies.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (e.g., protease inhibitor synthesis) and materials science (e.g., conductive polymer precursors). Future research should explore enantioselective couplings and green chemistry adaptations to reduce palladium loading.

Scientific Research Applications

Building Block in Organic Chemistry

The compound acts as a versatile building block in organic synthesis. Its dioxaborolane moiety is particularly useful for forming C-B bonds, which are crucial for constructing complex organic molecules. This property is leveraged in the synthesis of pharmaceuticals and agrochemicals.

Reactions and Transformations

The presence of the morpholine ring enhances the compound's reactivity in nucleophilic substitution reactions and cross-coupling reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry .

Drug Development

Research indicates that derivatives of this compound exhibit potential pharmacological activities. The fluoro-substituent may enhance the bioavailability and metabolic stability of drug candidates. Studies have shown that such compounds can act as inhibitors in various biological pathways, making them candidates for drug development against diseases like cancer and bacterial infections .

Targeted Drug Delivery

The morpholine group can be modified to improve solubility and permeability, facilitating the design of targeted drug delivery systems. This is crucial in developing therapeutics that require precise delivery to specific tissues or cells .

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties or to impart specific functionalities such as conductivity or thermal stability. The boron-containing moiety is particularly valuable in creating boron-doped materials that exhibit unique electronic properties .

Nanomaterials

The ability to functionalize surfaces with this compound allows for the development of nanomaterials with tailored properties for applications in electronics and catalysis. Research has shown that such modifications can significantly improve the performance of nanostructured materials .

Synthesis of Anticancer Agents

A notable study involved using 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine as a precursor in synthesizing a series of anticancer agents. The resulting compounds demonstrated potent activity against various cancer cell lines and showed promise in preclinical trials .

Development of Agrochemicals

Another case study highlighted its application in developing new agrochemicals aimed at pest control. The compound's ability to form stable complexes with metal ions has been exploited to enhance the efficacy and reduce the environmental impact of traditional pesticides.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its reactivity at the boronic ester and fluorine sites. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a building block in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

Reactivity in Cross-Coupling :

- The fluorine substituent in the target compound enhances electrophilicity at the boronate site, accelerating coupling reactions compared to methoxy or silyl-substituted analogs .

- Pyridinyl derivatives exhibit reduced reactivity in Suzuki-Miyaura reactions due to nitrogen’s electron-withdrawing effects .

Biological Activity

The compound 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a morpholine ring and a dioxaborolane moiety, which are known to influence pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data.

- IUPAC Name : this compound

- Molecular Formula : C13H16BFO3

- Molecular Weight : 238.07 g/mol

- CAS Number : 760990-08-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Kinase Inhibition :

- This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer and other diseases. The dioxaborolane group may enhance the binding affinity to specific kinase targets.

- Preliminary studies suggest that the compound exhibits selective inhibition against certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

-

Antiparasitic Activity :

- The structure of the compound suggests potential activity against parasitic infections. Similar compounds have shown efficacy against Plasmodium species responsible for malaria.

- Research indicates that modifications in the dioxaborolane moiety can significantly affect the antiparasitic activity of related compounds.

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Case Study: Kinase Inhibition

A study published in a medical chemistry journal highlighted the compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range. This inhibition is significant as EGFR is often overexpressed in various cancers. The study also reported that the compound's selectivity could minimize side effects associated with traditional chemotherapy agents .

Case Study: Antiparasitic Activity

Research focusing on related compounds indicated that modifications similar to those present in this compound could enhance activity against PfATP4, a target involved in malaria parasite survival. These findings support further investigation into its potential as an antimalarial agent .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(2-fluoro-4-boronated phenyl)morpholine derivatives?

- Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized morpholine intermediates. For example, a similar boronate ester (3-(4-boronated phenyl)morpholine) was prepared by reacting 4-boronated benzaldehyde with morpholine under reductive amination conditions, yielding 27% after column chromatography (hexanes/EtOAc with 0.25% EtN) . Optimization of protecting groups and stoichiometry (e.g., using pinacol boronic esters) is critical to minimize side reactions.

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

- Answer : Key characterization includes:

- H-NMR : To confirm regioselectivity of the fluorine and boronate groups (e.g., aromatic splitting patterns and integration ratios) .

- LC-MS : For molecular ion verification (e.g., observed [M+H] for CHBFNO derivatives) .

- Elemental Analysis : To validate purity, especially when internal standards like mesitylene are used for yield calculation .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : The boronate moiety enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a key intermediate for synthesizing fluorinated pharmaceuticals or functional materials. Its morpholine group enhances solubility and modulates electronic properties for downstream reactivity .

Advanced Questions

Q. How can researchers address low yields (<30%) in the synthesis of arylboronate-morpholine derivatives?

- Answer : Low yields often arise from steric hindrance or competing protodeboronation. Strategies include:

- Purification : Use of EtN-modified solvent systems during column chromatography to reduce boronate hydrolysis .

- Catalyst Optimization : Employing Pd catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency.

- Temperature Control : Conducting reactions at 0–25°C to stabilize the boronate ester .

Q. What strategies improve the stability of this compound during storage and handling?

- Answer : The boronate ester is sensitive to moisture and oxygen. Recommendations include:

- Storage : Under inert atmosphere (N/Ar) at –20°C in amber vials .

- Handling : Use of gloveboxes for air-sensitive steps and immediate use after synthesis to prevent degradation .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The ortho-fluorine group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings. However, it may also sterically hinder catalyst access, requiring tailored bases (e.g., KPO) and prolonged reaction times (24–48 hrs) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Answer : Advanced techniques include:

- HPLC-UV/ELSD : Using C18 columns with acetonitrile/water gradients to separate boronate hydrolysis byproducts .

- F-NMR : To detect fluorine-containing degradation products (e.g., defluorinated species) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.